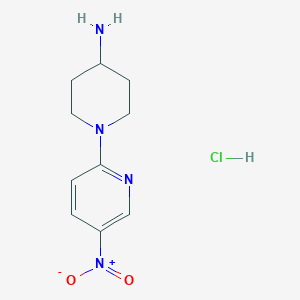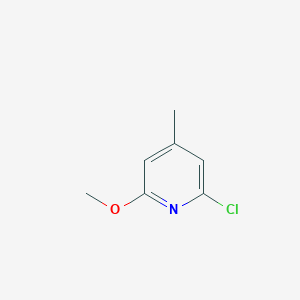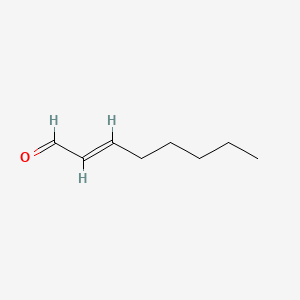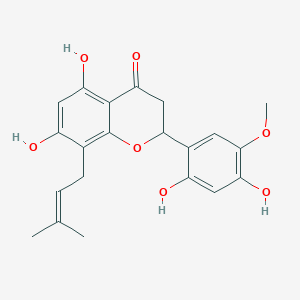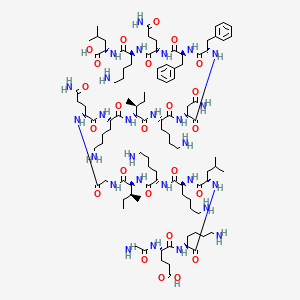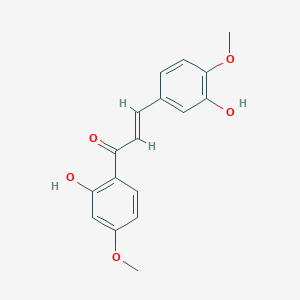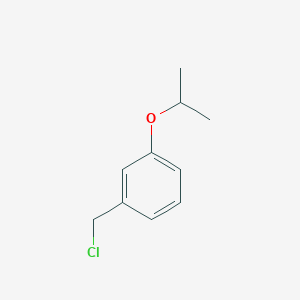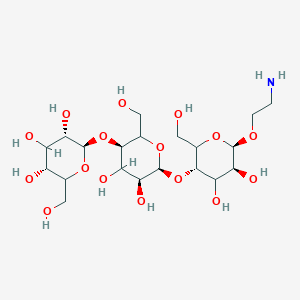
2,5-二溴噻吩-3-羧酸乙酯
描述
Ethyl 2,5-dibromothiophene-3-carboxylate is a thiophene carboxylic acid derivative . The carboxylate group is electron-withdrawing, which lowers the electron density at the thiophene ring . It has been used for the synthesis of medium to low bandgap highly efficient polymer semiconductors .
Molecular Structure Analysis
The molecular structure of Ethyl 2,5-dibromothiophene-3-carboxylate consists of a thiophene ring substituted with two bromine atoms and a carboxylate group . The InChI code for this compound is1S/C7H7Br2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3,12H,2H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 2,5-dibromothiophene-3-carboxylate is a solid substance . It has a molecular weight of 314 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
Synthesis of Polymer Semiconductors
Ethyl 2,5-dibromothiophene-3-carboxylate has been used for the synthesis of medium to low bandgap highly efficient polymer semiconductors . These semiconductors have applications in various fields such as organic photovoltaics and organic light-emitting diodes (OLEDs).
Synthesis of PTQ2 and PBDB-TF-T1
This compound has been specifically used in the synthesis of PTQ2 and PBDB-TF-T1 (T1), which are types of polymer semiconductors . These semiconductors have shown high efficiency in organic photovoltaic cells .
Use in Organic Photovoltaics
The use of Ethyl 2,5-dibromothiophene-3-carboxylate in the synthesis of polymer semiconductors has enabled the development of highly efficient organic photovoltaic cells . These cells have the potential to be used in solar power generation.
Synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes
2,5-Dibromothiophene, a related compound, has been used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes . These compounds have potential applications in organic electronics.
Preparation of Soluble α,ω-diformyl-a-oligothiophenes
2,5-Dibromothiophene has also been used in the preparation of soluble α,ω-diformyl-a-oligothiophenes . These compounds are important intermediates in the synthesis of conjugated polymers, which have applications in organic electronics.
Use in Heterocyclic Building Blocks
Ethyl 2,5-dibromothiophene-3-carboxylate is a thiophene carboxylic acid derivative and can be used as a heterocyclic building block . Heterocyclic compounds are widely used in the synthesis of pharmaceuticals and agrochemicals.
安全和危害
This compound is classified under the GHS07 category . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation of vapour or mist, and taking measures to prevent the build-up of electrostatic charge .
未来方向
Ethyl 2,5-dibromothiophene-3-carboxylate has been used in the synthesis of medium to low bandgap highly efficient polymer semiconductors . These semiconductors have applications in organic photovoltaics . As the demand for renewable energy sources grows, the use of this compound in the synthesis of advanced materials for solar cells could be a promising area of future research.
作用机制
Target of Action
Ethyl 2,5-dibromothiophene-3-carboxylate is primarily used in the synthesis of medium to low bandgap highly efficient polymer semiconductors . The primary targets of this compound are the polymer semiconductors, such as PTQ2 and PBDB-TF-T1 (T1) .
Mode of Action
The carboxylate group in Ethyl 2,5-dibromothiophene-3-carboxylate is electron-withdrawing, which lowers the electron density at the thiophene ring . This property is crucial for its interaction with its targets, leading to the synthesis of efficient polymer semiconductors .
Biochemical Pathways
It’s known that 2,5-dibromothiophene, a related compound, polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . It’s plausible that Ethyl 2,5-dibromothiophene-3-carboxylate might be involved in similar pathways.
Pharmacokinetics
Its molecular weight of 314 g/mol suggests that it could potentially be absorbed and distributed in the body
Result of Action
The primary result of the action of Ethyl 2,5-dibromothiophene-3-carboxylate is the synthesis of medium to low bandgap highly efficient polymer semiconductors . These semiconductors have been used to achieve over 15% efficiency in organic photovoltaic cells .
属性
IUPAC Name |
ethyl 2,5-dibromothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXKSBHSHSKQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668650 | |
| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dibromothiophene-3-carboxylate | |
CAS RN |
289470-44-6 | |
| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

